(4S,5R)-2-(6-Cyclopropylpyridin-2-yl)-4,5-diphenyl-4,5-dihydrooxazole
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Overview
Description
(4S,5R)-2-(6-Cyclopropylpyridin-2-yl)-4,5-diphenyl-4,5-dihydrooxazole is a chiral oxazoline derivative. This compound is notable for its structural complexity, featuring a cyclopropyl group attached to a pyridine ring, and two phenyl groups attached to an oxazoline ring. The stereochemistry at the 4 and 5 positions of the oxazoline ring is specified as (4S,5R), indicating the spatial arrangement of the substituents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4S,5R)-2-(6-Cyclopropylpyridin-2-yl)-4,5-diphenyl-4,5-dihydrooxazole typically involves the following steps:
Formation of the Oxazoline Ring: This can be achieved through the cyclization of an appropriate amino alcohol with a carboxylic acid derivative. For instance, starting from a 2-amino-2-phenylethanol and a 2-cyclopropylpyridine-6-carboxylic acid, the cyclization can be facilitated by dehydrating agents like thionyl chloride or phosphorus trichloride.
Introduction of the Phenyl Groups: The phenyl groups can be introduced via Grignard reactions or through palladium-catalyzed cross-coupling reactions such as Suzuki or Stille coupling.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the cyclopropyl and phenyl groups. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction can occur at the oxazoline ring or the pyridine ring. Typical reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation. Reagents like nitric acid, sulfuric acid, and halogens (chlorine, bromine) are commonly used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Concentrated sulfuric acid for sulfonation, bromine in acetic acid for bromination.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of nitro, sulfonyl, or halogenated derivatives.
Scientific Research Applications
Chemistry
In chemistry, (4S,5R)-2-(6-Cyclopropylpyridin-2-yl)-4,5-diphenyl-4,5-dihydrooxazole is used as a chiral ligand in asymmetric synthesis. Its ability to induce chirality makes it valuable in the production of enantiomerically pure compounds.
Biology
In biological research, this compound can be used as a probe to study enzyme mechanisms, particularly those involving oxazoline rings. It can also serve as a building block for the synthesis of biologically active molecules.
Medicine
In medicine, derivatives of this compound are investigated for their potential pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The unique structural features of the compound allow it to interact with various biological targets.
Industry
In the industrial sector, this compound can be used in the synthesis of advanced materials, such as polymers and nanomaterials, due to its rigid and complex structure.
Mechanism of Action
The mechanism of action of (4S,5R)-2-(6-Cyclopropylpyridin-2-yl)-4,5-diphenyl-4,5-dihydrooxazole involves its interaction with specific molecular targets, such as enzymes or receptors. The oxazoline ring can act as a nucleophile or electrophile, depending on the reaction conditions, facilitating various biochemical transformations. The cyclopropyl and phenyl groups contribute to the compound’s binding affinity and specificity towards its targets.
Comparison with Similar Compounds
Similar Compounds
(4S,5R)-2-(6-Methylpyridin-2-yl)-4,5-diphenyl-4,5-dihydrooxazole: Similar structure but with a methyl group instead of a cyclopropyl group.
(4S,5R)-2-(6-Phenylpyridin-2-yl)-4,5-diphenyl-4,5-dihydrooxazole: Similar structure but with a phenyl group instead of a cyclopropyl group.
Uniqueness
The presence of the cyclopropyl group in (4S,5R)-2-(6-Cyclopropylpyridin-2-yl)-4,5-diphenyl-4,5-dihydrooxazole imparts unique steric and electronic properties, making it distinct from its analogs. This uniqueness can translate into different reactivity and interaction profiles, which can be advantageous in specific applications, such as selective catalysis or targeted drug design.
Properties
IUPAC Name |
(4S,5R)-2-(6-cyclopropylpyridin-2-yl)-4,5-diphenyl-4,5-dihydro-1,3-oxazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N2O/c1-3-8-17(9-4-1)21-22(18-10-5-2-6-11-18)26-23(25-21)20-13-7-12-19(24-20)16-14-15-16/h1-13,16,21-22H,14-15H2/t21-,22+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GJFIGMWTXXEXPF-FCHUYYIVSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC(=CC=C2)C3=NC(C(O3)C4=CC=CC=C4)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC1C2=NC(=CC=C2)C3=N[C@H]([C@H](O3)C4=CC=CC=C4)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N2O |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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